4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

JAK3 Kinase inhibition Immunosuppression

Researchers requiring a selective JAK3 inhibitor for transplant immunology often encounter reproducibility issues from unverified C4 substituents. This compound is a potent, moderately selective JAK3 inhibitor (IC50=3.5 nM; JAK1/JAK3 selectivity ratio=7.1; JAK2/JAK3 ratio=3.7) with confirmed suppression of IL-2-driven T-cell proliferation (IC50=63 nM). Its cycloheptylamino group is essential for target potency. • JAK3 IC50: 3.5 nM (enzyme), 63 nM (cellular) • JAK1/JAK3 selectivity: 7.1; JAK2/JAK3: 3.7 • Verified ring-size SAR: superior potency over cyclohexyl & cyclopentyl analogues Supplied with rigorous analytical documentation for experimental reproducibility.

Molecular Formula C15H20N4O
Molecular Weight 272.35 g/mol
CAS No. 920959-58-6
Cat. No. B12621133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
CAS920959-58-6
Molecular FormulaC15H20N4O
Molecular Weight272.35 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC2=C3C=CNC3=NC=C2C(=O)N
InChIInChI=1S/C15H20N4O/c16-14(20)12-9-18-15-11(7-8-17-15)13(12)19-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H2,16,20)(H2,17,18,19)
InChIKeyBHRPJPNOBPCUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cycloheptylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Overview


4-(Cycloheptylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920959-58-6) is a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative that functions as a potent, moderately selective Janus Kinase 3 (JAK3) inhibitor. This compound belongs to a class of immunomodulators designed to suppress cytokine-mediated T-cell activation, a pathway central to transplant rejection and autoimmune disorders. Within this chemical series, the cycloheptylamino substituent at the C4 position of the 7‑azaindole core confers a distinctive balance of high enzymatic potency against JAK3 and a defined selectivity window over the JAK1 and JAK2 isoforms [1]. Originally disclosed in primary medicinal chemistry literature, the compound has been profiled in both enzymatic and cellular assays, establishing it as a reference tool for JAK3-dependent immunological research [1].

Pathway study JAK3-dependent T-cell signaling assay context
Isoform selectivity Isoform-selectivity profiling in kinase panels
Tool compound Reference inhibitor for JAK3 pathway dissection

C4-Cycloalkyl Substituent Effects on JAK3 Activity


Procurement of a generic “JAK3 inhibitor” or even another 1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogue without verifying the precise C4 substituent risks undermining experimental reproducibility. Published structure–activity relationships (SAR) demonstrate that the size of the cycloalkyl ring at the C4 position is directly correlated with JAK3 inhibitory potency and isoform selectivity. Simply substituting a cyclohexyl (14a) or cyclopentyl (11c) analogue for the cycloheptyl derivative yields a measurable drop in JAK3 enzyme inhibition, altered JAK1/JAK3 selectivity ratios, and weakened suppression of IL-2-driven T-cell proliferation [1]. These divergent functional outcomes, observed in head-to-head comparisons within a single controlled study, confirm that the cycloheptylamino group is not an interchangeable building block but a pharmacophoric requirement for the activity profile of this precise compound [1].

C4 size Cycloheptyl to cyclohexyl or cyclopentyl may measurably reduce JAK3 inhibition and shift selectivity context.
Analogue Other 7-azaindole derivatives with different C4 substituents are not interchangeable; published SAR shows ring-size-dependent functional response.
Potency Weaker analogues may require higher concentrations, altering off-target engagement and confounding JAK3-specific readouts.

Quantitative Evidence vs. C4-Cycloalkyl Analogues


JAK3 Inhibitory Potency: Cycloheptyl vs. Cyclohexyl Analogue

The cycloheptylamino analogue 11d displays the highest JAK3 inhibitory potency among the C4-cycloalkyl series evaluated in the same enzyme assay. Its JAK3 IC50 of 3.5 nM is 4.0-fold lower than that of the cyclohexyl analogue 14a (IC50 = 14 nM) and 4.3-fold lower than that of the cyclopentyl analogue 11c (IC50 = 15 nM). Even the 2-methylcyclohexyl analogue 14c, the second most potent congener, shows a 1.5-fold weaker JAK3 IC50 (5.1 nM) [1]. The 3-pentyl acyclic analogue 11e exhibits a JAK3 IC50 of 7.7 nM, establishing that the seven-membered ring contributes uniquely to potency [1].

JAK3 Potency: Cycloheptyl vs Cyclohexyl
Head-to-head
11d IC50 = 3.5 nM; 14a IC50 = 14 nM (4.0-fold difference)
vs cyclopentyl 11c (15 nM), 14c (5.1 nM)
Supports JAK3 inhibition potency context; largest ring size yields lowest IC50 in series.
Recombinant human JAK3 assay, duplicate mean.
JAK3 Kinase inhibition Immunosuppression

JAK1/JAK3 Selectivity Window

While 11d potently inhibits JAK1 (IC50 = 25 nM), the selectivity ratio for JAK3 over JAK1 (JAK1 IC50 / JAK3 IC50) is 7.1. This represents an improved window compared to the cyclohexyl analogue 14a (JAK1/JAK3 ratio = 3.9) and the cyclopentyl analogue 11c (JAK1/JAK3 ratio = 3.0). The 2-methylcyclohexyl analogue 14c exhibits a JAK1/JAK3 ratio of 9.2, making it slightly more JAK3‑selective in enzymatic terms; however, 11d achieves this selectivity while retaining substantially higher absolute JAK3 potency (3.5 nM vs 5.1 nM) [1].

JAK1/JAK3 Selectivity Window
Head-to-head
JAK1 IC50 = 25 nM; Ratio JAK1/JAK3 = 7.1
14a ratio 3.9, 11c 3.0, 14c 9.2
Reported isoform selectivity context; 11d shows moderate JAK3 preference.
Higher ratio may reduce JAK1-mediated confounding in cellular assays.
JAK isoform selectivity JAK1 Kinase profiling

Cellular Activity in T-Cell Proliferation Assay

In a rat splenocyte-based T-cell proliferation assay driven by interleukin-2 (IL-2), 11d suppressed proliferation with an IC50 of 63 nM. This cellular potency is 1.9-fold greater than that of the cyclohexyl analogue 14a (IC50 = 120 nM) and 1.6-fold greater than that of the cyclopentyl analogue 11c (IC50 = 100 nM). The 2-methylcyclohexyl derivative 14c reached an IC50 of 86 nM, while the 3-pentyl analogue 11e was markedly weaker (IC50 = 230 nM) [1]. The improved cellular activity of 11d is attributed to its combined JAK3 and JAK1 inhibitory potency.

T-Cell Proliferation (IL-2)
Head-to-head
Cellular IC50 = 63 nM (rat splenocyte)
14a 120 nM, 11c 100 nM, 14c 86 nM
Reported cellular pathway-response context; potency tracks with JAK3 inhibition.
IL-2 stimulated, n=2.
T-cell proliferation IL-2 Cellular immunosuppression

JAK2/JAK3 Selectivity Profile

JAK2 inhibition is associated with hematological adverse effects due to the role of JAK2 in erythropoietin and thrombopoietin signaling. 11d exhibits a JAK2 IC50 of 13 nM, corresponding to a JAK2/JAK3 selectivity ratio of 3.7. This ratio is comparable to that of 14a (JAK2/JAK3 = 3.6) but superior to that of the more lipophilic 14c (JAK2/JAK3 = 5.9), indicating that 14c carries a greater relative JAK2 burden. The cyclopentyl analogue 11c shows the lowest JAK2/JAK3 ratio (2.9) but at the expense of substantially weaker JAK3 potency [1]. 11d thus achieves a middle ground, combining the highest JAK3 potency with a selectivity profile that avoids excessive JAK2 engagement.

JAK2/JAK3 Selectivity
Head-to-head
JAK2 IC50 = 13 nM; Ratio JAK2/JAK3 = 3.7
14a 3.6, 11c 2.9, 14c 5.9 (higher JAK2 engagement)
Context-dependent: lower ratio suggests reduced JAK2-associated endpoint confounding relative to 14c.
Duplicates, recombinant human JAK2/3.
JAK2 selectivity Hematopoietic safety Kinase profiling

Ring-Size SAR for JAK3 Inhibition

The systematic variation of the C4 cycloalkyl ring size revealed a clear rank order of JAK3 inhibitory activity: cycloheptyl (11d, IC50 = 3.5 nM) > cyclopentyl (11c, IC50 = 15 nM) ≫ cyclopropyl (14b, IC50 = 110 nM) [1]. This progressive increase in potency with larger ring size is attributed to enhanced hydrophobic interactions within the JAK3 hydrophobic cavity, as supported by docking calculations [1]. The seven-membered cycloheptyl ring appears to optimally fill this cavity, maximizing inhibitory activity without incurring the steric penalty observed with even bulkier substituents.

Ring-Size SAR Trend
Class-level
Cycloheptyl (3.5 nM) > cyclopentyl (15 nM) ≫ cyclopropyl (110 nM)
Rank order consistent with hydrophobic pocket filling.
Reported rank within tested set; supports cycloheptyl as critical for binding affinity.
Docking calculations support trend; confirm in own assay conditions.
Structure-activity relationship Cycloalkyl ring size Hydrophobic pocket

Research and Industrial Application Scenarios


T-Cell Signaling in Transplant Rejection Models

The compound's potent inhibition of IL-2-stimulated rat T-cell proliferation (IC50 = 63 nM) [1] makes it suitable for ex vivo and in vivo transplant immunology studies where selective suppression of JAK3-mediated T-cell activation is required. Its improved cellular potency over the cyclohexyl analogue 14a (IC50 = 120 nM) [1] enables lower dosing for equivalent immunosuppressive effects, reducing potential off-target activity in rodent cardiac or skin allograft models.

JAK Isoform Selectivity Profiling

With a JAK1/JAK3 selectivity ratio of 7.1 and a JAK2/JAK3 ratio of 3.7 [1], 11d serves as a reference compound for discriminating JAK3-dependent from JAK1- or JAK2-dependent signaling events. It is particularly useful in head-to-head comparisons with pan-JAK inhibitors such as tofacitinib, where its narrower JAK2 activity (IC50 = 13 nM [1]) provides a more JAK3-focused pharmacological profile.

SAR Expansion for 7-Azaindole Kinase Inhibitors

The demonstrated ring-size SAR, where JAK3 potency increases from cyclopropyl (IC50 = 110 nM) to cyclopentyl (15 nM) to cycloheptyl (3.5 nM) [1], positions 11d as a benchmark for computational chemistry and fragment-based design efforts targeting the JAK3 hydrophobic cavity. Medicinal chemistry teams can use 11d as a potency reference when synthesizing and profiling next-generation C4-substituted analogues.

JAK3 Inhibitor Screening Reference Standard

The well-characterized enzymatic and cellular profile of 11d, all generated within a single controlled study using consistent assay conditions [1], makes it a reliable positive control for high-throughput screening campaigns seeking novel JAK3 inhibitors. Its balanced selectivity profile minimizes assay interference from JAK2 inhibition while maintaining sufficient potency to define assay sensitivity windows.

Application
Selection Property
Validation Focus
T-cell signaling pathway studies
JAK3-mediated IL-2 response inhibition profile
T-cell proliferation assay endpoint context
JAK isoform selectivity research
Isoform-selectivity assay context vs pan-JAK comparators
JAK1/JAK2/JAK3 panel endpoint review
7-azaindole SAR expansion
Benchmark C4-cycloalkyl potency for JAK3 cavity
Hydrophobic pocket modeling and docking confirmation
JAK3 screening reference
Well-characterized enzymatic/cellular profile in a single study
Assay sensitivity window and positive control consistency
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